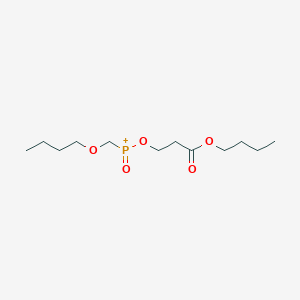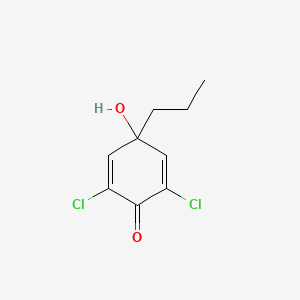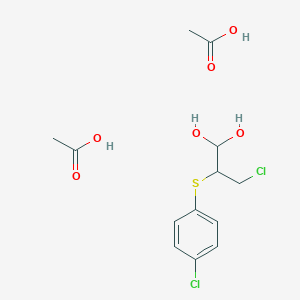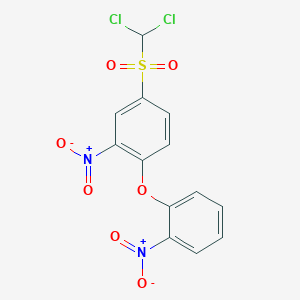
4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene is an organic compound with a complex structure that includes nitro, sulfonyl, and phenoxy groups
Preparation Methods
The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene typically involves multiple steps. The starting materials often include dichloromethane, sulfonyl chloride, and nitrophenol derivatives. The reaction conditions usually require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and stability.
Reduction: This process can remove oxygen atoms or add hydrogen atoms, leading to different functional groups and properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups on the benzene ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have applications in developing new pharmaceuticals due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene include:
2,4-dichloro-1-(4-nitrophenoxy)benzene: This compound shares a similar structure but differs in the position of the nitro and phenoxy groups.
2,4-dichloro-1-nitrobenzene: This compound lacks the phenoxy group, making it less complex. The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
Properties
CAS No. |
61497-24-3 |
|---|---|
Molecular Formula |
C13H8Cl2N2O7S |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
4-(dichloromethylsulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H8Cl2N2O7S/c14-13(15)25(22,23)8-5-6-12(10(7-8)17(20)21)24-11-4-2-1-3-9(11)16(18)19/h1-7,13H |
InChI Key |
FHXCFSZIYAOLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


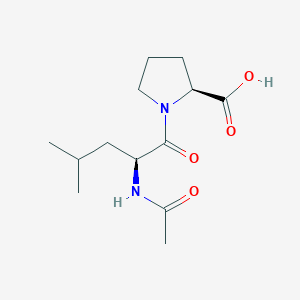
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
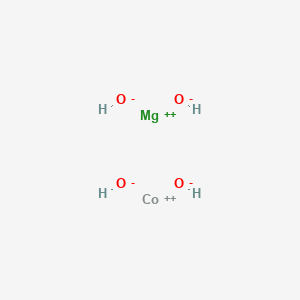
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)


![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
